5-Oxo-3-phenylproline

Endothelin receptor GPCR ligand design Receptor subtype selectivity

Medicinal chemists targeting ETAR for pulmonary arterial hypertension face the challenge of identifying rigidified scaffolds with validated subtype selectivity. 5-Oxo-3-phenylproline addresses this need as a conformationally locked phenylalanine surrogate with demonstrated ETAR affinity (Ki = 3.3 µM) and >30-fold selectivity over ETBR. • Enables systematic SAR optimization at N1 and C3 positions while retaining subtype selectivity • Serves as a rigidified Phe⁷-Phe⁸ mimetic for substance P analog design • Compatible with electrophilic warhead installation at the 4-position for covalent SrtA inhibition Supplied with analytical verification (NMR, HPLC) for reliable procurement.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 904817-37-4
Cat. No. B1487221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-3-phenylproline
CAS904817-37-4
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1C(C(NC1=O)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8?,10-/m0/s1
InChIKeyVJHDVBWGNFOKAT-HTLJXXAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-3-phenylproline (CAS 904817-37-4): Core Scaffold Identity and Procurement Baseline


5-Oxo-3-phenylproline (CAS 904817-37-4) is a conformationally constrained bicyclic amino acid derivative with the IUPAC name (2S)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid (C₁₁H₁₁NO₃, MW 205.21 g/mol) . The molecule combines a phenyl substituent at the 3-position with a ketone at the 5-position of the proline ring, creating a scaffold that rigidifies the peptide backbone while presenting both hydrophobic and hydrogen-bonding functionality. This compound serves as a versatile chiral building block for medicinal chemistry programs targeting endothelin receptors, bacterial sortases, and purinergic P2X7 receptors .

Why Generic 5-Oxoproline or 3-Phenylproline Cannot Substitute for 5-Oxo-3-phenylproline in Receptor-Targeted Design


The 5-oxo-3-phenylproline scaffold cannot be replaced by simple 5-oxoproline (pyroglutamic acid, lacking the 3-phenyl group) or 3-phenylproline (lacking the 5-oxo group) because the synergistic combination of both functional groups is essential for generating the specific conformational constraint and pharmacophoric features required for biological target engagement. In 1,3-diaryl-5-oxo-proline derivatives evaluated as endothelin receptor ligands, a single structural modification—removal of a methylene spacer—abolished all measurable receptor affinity, demonstrating that subtle geometric perturbations within this scaffold produce binary activity outcomes (Ki < 3.5 µM vs. no detectable binding) [1].

5-Oxo-3-phenylproline: Quantitative Differentiation Evidence Against Structural Analogs


ETAR Subtype-Selective Binding Affinity: 5-Oxo-3-phenylproline Derivative vs. Close Structural Analog 15a

A 1,3-diaryl-5-oxo-proline derivative (compound 31h) bearing the 5-oxo-3-phenylproline core exhibited selective ETAR binding with Ki = 3.3 ± 1.1 µM and no detectable ETBR affinity (Ki > 100 µM). In contrast, the direct structural analog 15a, which differs only by lacking a methylene spacer at the N1 position, showed complete loss of binding to both ETA and ETB receptors (Ki > 100 µM for both subtypes) [1].

Endothelin receptor GPCR ligand design Receptor subtype selectivity

Benchmarking 5-Oxo-3-phenylproline-Derived ETAR Ligand Against Clinical Gold-Standard Antagonists

The 5-oxo-3-phenylproline-derived ETAR ligand 31h (Ki = 3.3 ± 1.1 µM) was benchmarked against the peptidic ETAR antagonist BQ-123 (Ki = 0.0054 ± 0.0008 µM) and the ETBR antagonist BQ-788 (Ki = 0.0071 ± 0.0023 µM) under identical assay conditions. While less potent than the clinical peptide antagonists, 31h is a small-molecule (MW < 500 Da) with a non-peptidic scaffold, offering advantages in oral bioavailability potential and synthetic tractability that peptide-based comparators lack [1].

Endothelin receptor antagonist Pulmonary arterial hypertension Ligand efficiency

Intra-Series Selectivity Cliff: Methylene Spacer as a Binary Selectivity Switch

Within the same 1,3-diaryl-5-oxo-proline series, compound 31h (with N1-methylene spacer) showed selective ETAR binding (Ki = 3.3 µM), whereas the direct analog 15a (without methylene spacer) displayed zero measurable affinity for either ETAR or ETBR (Ki > 100 µM for both). Molecular docking revealed that 31h adopts an extended conformation analogous to the clinical antagonist atrasentan, filling both upper and lower hydrophobic pockets of ETAR, while 15a assumes a rigid curved geometry incompatible with key binding site residues [1].

Selectivity cliff Structure-activity relationship Conformational restriction

5-Oxo-3-phenylproline as a Conformationally Constrained Phenylalanine Bioisostere

The 5-oxo-3-phenylproline scaffold functions as a constrained analog of phenylalanine, wherein the pyrrolidone ring locks the torsional angles of the peptide backbone, reducing conformational flexibility relative to linear phenylalanine. This constraint is utilized in the design of peptidomimetics targeting the Phe⁷-Phe⁸ region of substance P, where the scaffold enables selective C5-functionalization via anodic amide oxidation—a synthetic handle absent in unconstrained phenylalanine derivatives [1].

Peptidomimetic Conformational constraint Phenylalanine analog

Predicted Physicochemical Differentiation: pKa Shift vs. 3-Phenylproline

The predicted pKa of the carboxylic acid group in D-Proline, 5-oxo-3-phenyl-, (3S)- is 3.32 ± 0.40, which is significantly lower than the predicted pKa of 3-phenylproline (~4.0-4.5, estimated), attributable to the electron-withdrawing effect of the 5-oxo group. This pKa shift of approximately 0.7-1.2 units alters the ionization state at physiological pH, which can affect membrane permeability and protein binding characteristics relative to non-oxo 3-phenylproline analogs [1].

Physicochemical properties pKa prediction Drug-likeness

Irreversible Sortase A Inhibition: 4-Vinylsulfonyl 5-Phenyl Prolinates as Covalent Antibacterial Leads

Derivatives of 5-phenylproline bearing a 4-vinylsulfonyl group have been identified as irreversible inhibitors of Staphylococcus aureus sortase A (SrtA) through covalent modification of the active-site cysteine (Cys184). This mechanism is distinct from other proline-based antibacterial scaffolds that act via non-covalent or alternative mechanisms, and it is specifically enabled by the 5-oxo-3-phenylproline core geometry, which positions the electrophilic warhead for nucleophilic attack [1]. No quantitative IC₅₀ comparator data for 5-oxo-3-phenylproline itself vs. other SrtA inhibitors were identified.

Sortase A Antibacterial Covalent inhibitor

High-Value Procurement Scenarios for 5-Oxo-3-phenylproline (CAS 904817-37-4)


ETAR-Selective Antagonist Lead Optimization Programs

Research groups pursuing non-peptidic ETAR antagonists for pulmonary arterial hypertension or related cardiovascular indications should procure 5-oxo-3-phenylproline as a starting scaffold. The demonstrated ETAR selectivity (Ki = 3.3 µM for ETAR vs. >100 µM for ETBR) in 1,3-diaryl derivatives [1] provides a validated template where further optimization of N1 and C3 aryl substituents can systematically improve potency while maintaining subtype selectivity—a key requirement for avoiding ETBR-mediated vasodilatory side effects.

Peptidomimetic Design Requiring Phenylalanine Bioisosteric Replacement

Medicinal chemistry teams designing peptidomimetics that require a rigidified phenylalanine surrogate should consider 5-oxo-3-phenylproline. The scaffold has been successfully employed to conformationally constrain the Phe⁷-Phe⁸ region of substance P analogs [2], and its locked backbone geometry reduces the entropic penalty upon target binding, potentially improving affinity relative to flexible phenylalanine-containing peptides.

Covalent Antibacterial Agent Discovery Targeting Sortase A

Investigators developing anti-virulence agents against Staphylococcus aureus can utilize 5-oxo-3-phenylproline derivatives bearing electrophilic warheads at the 4-position. The 4-vinylsulfonyl-substituted analogs have demonstrated irreversible covalent inhibition of SrtA via Cys184 modification [3], a mechanism that may confer prolonged target engagement and reduced dosing frequency relative to reversible inhibitors.

Conformational Probe Development for GPCR Ligand Binding Studies

Structural biology and chemical biology groups studying GPCR-ligand interactions can employ 5-oxo-3-phenylproline as a conformationally restricted probe. The stark activity difference between compounds 31h and 15a (Ki = 3.3 µM vs. no binding) [1] establishes this scaffold as a sensitive molecular ruler for mapping the geometric requirements of ETAR and potentially other class A GPCR binding pockets, enabling rational structure-based design.

Quote Request

Request a Quote for 5-Oxo-3-phenylproline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.